molecular formula C30H37N3O4 B1667581 (2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate CAS No. 178820-70-7

(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate

Cat. No. B1667581
M. Wt: 503.6 g/mol
InChI Key: VFHVMNORSGLKBR-MKWATWPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AQ 148 is a potent competitive inhibitor of HIV-1 PR.

Scientific Research Applications

PPARgamma Agonists and Antidiabetic Activity

One significant application of related compounds involves their role as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists, which exhibit antidiabetic activity in rodent models of type 2 diabetes. Studies focused on the structure-activity relationship of these compounds to optimize their antidiabetic properties (Cobb et al., 1998).

Antimycobacterial Activities

Compounds structurally similar to the one have been synthesized and evaluated for their antimycobacterial activities. Certain modifications in their structure have been found important for their biological activity, particularly against Mycobacterium tuberculosis (Moreth et al., 2014).

Synthetic Methodologies

Advanced synthetic methodologies have been developed to produce compounds related to (2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate. These methods are crucial for the efficient production of such compounds for further study and application (Kischel et al., 2007).

Crystal Structures and Activity

The crystal structures of related compounds have been studied, providing insights into their potential anti-malarial activity. Understanding the molecular conformation and intermolecular interactions of these compounds is crucial for developing effective anti-malarial agents (Cunico et al., 2009).

properties

CAS RN

178820-70-7

Product Name

(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate

Molecular Formula

C30H37N3O4

Molecular Weight

503.6 g/mol

IUPAC Name

(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate

InChI

InChI=1S/C30H37N3O4/c1-30(2,3)37-29(36)31-26(20-23-14-8-5-9-15-23)27(34)22-33(4,21-24-16-10-6-11-17-24)32-28(35)25-18-12-7-13-19-25/h5-19,26-27H,20-22H2,1-4H3,(H,31,36)(H,32,35)/t26?,27-,33-/m0/s1

InChI Key

VFHVMNORSGLKBR-MKWATWPISA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)[C@H](C[N@+](C)(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)[O-]

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C[N+](C)(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C[N+](C)(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AQ 148
AQ-148
AQ148

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate
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(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate
Reactant of Route 3
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(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate
Reactant of Route 4
(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate
Reactant of Route 5
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(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate
Reactant of Route 6
(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate

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